molecular formula C21H17BF3N5O3 B12419835 Jak3/btk-IN-6

Jak3/btk-IN-6

Cat. No.: B12419835
M. Wt: 455.2 g/mol
InChI Key: CATGYHXLDRQPGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak3/btk-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Jak3/btk-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

Jak3/btk-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Jak3/btk-IN-6 exerts its effects by selectively inhibiting the kinase activity of Bruton’s tyrosine kinase and Janus kinase 3. This inhibition disrupts key signaling pathways involved in immune cell activation and proliferation. Specifically, this compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual inhibitory action on both Bruton’s tyrosine kinase and Janus kinase 3, offering a broader therapeutic potential compared to single-target inhibitors. This dual inhibition can provide more comprehensive suppression of pathological signaling pathways in diseases involving both kinases .

Properties

Molecular Formula

C21H17BF3N5O3

Molecular Weight

455.2 g/mol

IUPAC Name

N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30)

InChI Key

CATGYHXLDRQPGZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O

Origin of Product

United States

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